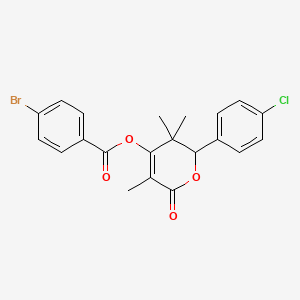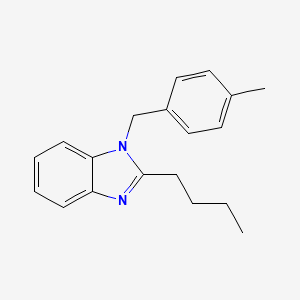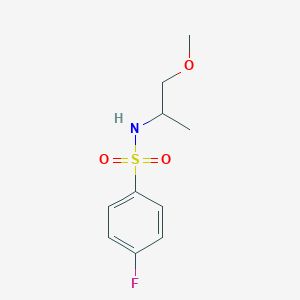![molecular formula C18H20N6O2 B3956365 1-(3-furylmethyl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3956365.png)
1-(3-furylmethyl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide
Vue d'ensemble
Description
1-(3-furylmethyl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a tetrazole-containing piperidine derivative that has been synthesized using various methods. The aim of
Mécanisme D'action
The mechanism of action of 1-(3-furylmethyl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide is not fully understood. However, it is believed to act on various signaling pathways, including the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway and the mitogen-activated protein kinase (MAPK) pathway. This compound has also been shown to interact with ion channels and receptors in the body.
Biochemical and physiological effects:
1-(3-furylmethyl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide has been shown to have several biochemical and physiological effects. In cardiovascular research, it has been found to relax vascular smooth muscle and reduce blood pressure. In cancer research, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurological research, it has been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3-furylmethyl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide in lab experiments is its potential therapeutic applications. This compound has been shown to have a wide range of effects in various areas of research, making it a promising candidate for drug development. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in research.
Orientations Futures
There are several future directions for research on 1-(3-furylmethyl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide. One area of interest is its potential use in the treatment of cardiovascular diseases such as hypertension and heart failure. Another area of research is its potential use in cancer therapy, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Additionally, further studies are needed to understand its mechanism of action and optimize its use in research.
Applications De Recherche Scientifique
1-(3-furylmethyl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. Some of the areas of research include cardiovascular diseases, cancer, and neurological disorders. In cardiovascular research, this compound has been shown to have vasodilatory effects and can reduce blood pressure. In cancer research, it has been found to inhibit tumor growth and induce apoptosis in cancer cells. In neurological research, it has been shown to have neuroprotective effects and can improve cognitive function.
Propriétés
IUPAC Name |
1-(furan-3-ylmethyl)-N-[3-(tetrazol-1-yl)phenyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c25-18(15-3-2-7-23(11-15)10-14-6-8-26-12-14)20-16-4-1-5-17(9-16)24-13-19-21-22-24/h1,4-6,8-9,12-13,15H,2-3,7,10-11H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXMJENQHYPSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=COC=C2)C(=O)NC3=CC(=CC=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl N-[(2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}phenyl)sulfonyl]glycinate](/img/structure/B3956284.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3,5-dimethoxybenzamide](/img/structure/B3956292.png)
![methyl [(5-{4-[(2-chlorobenzoyl)amino]phenyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B3956294.png)
![1-(1,3-benzodioxol-5-yl)-3-[(3-fluorophenyl)amino]-2-propen-1-one](/img/structure/B3956324.png)


![3-(5-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B3956329.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(2,4-dichlorophenoxy)butanoyl]piperazine hydrochloride](/img/structure/B3956336.png)

![4-(15-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl benzoate](/img/structure/B3956373.png)
![methyl 4-[butyl(phenylsulfonyl)amino]benzoate](/img/structure/B3956374.png)
![N-[3-(4-methoxyphenyl)-3-oxopropyl]-beta-alanine](/img/structure/B3956378.png)
![7-(4,5-dimethoxy-2-nitrobenzylidene)-3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3956386.png)
